molecular formula C10H12N2O B15292013 1-(2-Pyridinyl)cyclobutanecarboxamide

1-(2-Pyridinyl)cyclobutanecarboxamide

Katalognummer: B15292013
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: SDJMOAMYMWOSMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Pyridinyl)cyclobutanecarboxamide is a chemical reagent of interest in organic synthesis and medicinal chemistry research. The compound features a cyclobutane carboxamide core linked to a 2-pyridinyl group, a structural motif present in various pharmacologically active molecules . The cyclobutane ring is a valuable scaffold in drug design, often used as a conformationally restricted spacer to influence the molecule's potency and metabolic stability . This reagent is intended for research applications only, specifically for use as a synthetic intermediate or building block in the development of novel compounds. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can leverage this compound in exploring structure-activity relationships (SAR), particularly in projects targeting receptors or enzymes where related pyridine and cyclobutane-containing structures have shown activity . The 2-pyridinyl group can act as a coordinating ligand in metal complexes or as a hydrogen bond acceptor, which can be crucial for target binding . The carboxamide functionality provides a handle for further chemical modifications or can participate in key intermolecular interactions within a biological system.

Eigenschaften

IUPAC Name

1-pyridin-2-ylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-9(13)10(5-3-6-10)8-4-1-2-7-12-8/h1-2,4,7H,3,5-6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJMOAMYMWOSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling reactions are widely employed for constructing aryl-cyclobutane linkages. A representative example involves the use of 7-bromo-1H-pyrrolo[2,3-c]pyridine and cyclobutanecarboxamide under Buchwald-Hartwig amination conditions. While this specific reaction yields N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide, the methodology is adaptable to 1-(2-pyridinyl)cyclobutanecarboxamide by substituting the pyrrolopyridine substrate with a brominated cyclobutane intermediate.

Key Conditions :

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
  • Base: Cesium carbonate (Cs₂CO₃)
  • Solvent: Toluene
  • Temperature: 120°C
  • Duration: 8 hours
  • Yield: 36%

This approach highlights the importance of palladium complexes in facilitating C–N bond formation between aromatic bromides and carboxamides.

Acid Chloride Amination

Cyclobutanecarbonyl chloride derivatives react with amines to form carboxamides. As described in US3133924A, cyclobutyl acid chlorides (e.g., hydrochloride salts) are treated with amines in anhydrous ether, yielding amides after workup. For this compound, 2-aminopyridine would serve as the nucleophile.

Key Conditions :

  • Substrate: Cyclobutanecarbonyl chloride
  • Reagent: 2-Aminopyridine
  • Solvent: Anhydrous ether
  • Temperature: 0°C to room temperature
  • Workup: Sodium bicarbonate precipitation

This route offers rapid amide formation but requires stringent handling of acid chlorides.

Although not directly cited in the provided sources, reductive amination represents a plausible route. A cyclobutanone intermediate could condense with 2-aminopyridine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method’s feasibility depends on the accessibility of the ketone precursor.

Hypothetical Conditions :

  • Substrate: 1-(2-Pyridinyl)cyclobutanone
  • Reagent: 2-Aminopyridine
  • Reducing Agent: NaBH₃CN
  • Solvent: Methanol
  • Temperature: Room temperature
  • pH: Controlled via acetic acid

Analyse Chemischer Reaktionen

1-(2-Pyridinyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Pyridinyl)cyclobutanecarboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Pyridinyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Cyclobutane Derivatives with Pyridinyl Substituents

  • 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid (PK02501E-3): This compound replaces the carboxamide group with a carboxylic acid and adds a methylene bridge between the pyridine and cyclobutane rings.
  • 1-Acetylcyclobutanecarboxamide (CAS 403615-59-8):
    This derivative substitutes the pyridinyl group with an acetyl moiety. The lack of an aromatic ring reduces opportunities for π-π interactions, which may diminish binding to hydrophobic enzyme pockets .

Pyridinyl-Containing Heterocycles

  • Tovorafenib (OJEMDA):
    A kinase inhibitor with a pyridinyl group integrated into a complex heterocyclic framework (C17H12Cl2F3N7O2S). Unlike 1-(2-Pyridinyl)cyclobutanecarboxamide, tovorafenib includes a thiazole ring, trifluoromethyl group, and chlorine atoms, contributing to its high molecular weight (506.29 g/mol) and specificity for kinase targets .

  • SP-4-3 Complex (Hydrazinecarbothioamide derivative): Contains a pyridinylmethylene hydrazinecarbothioamide scaffold.

Functional and Pharmacological Comparisons

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
This compound C10H11N3O 189.22 2-Pyridinyl, carboxamide ~1.2
1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid C11H13NO2 191.23 Pyridinylmethyl, carboxylic acid ~0.8
Tovorafenib C17H12Cl2F3N7O2S 506.29 Thiazole, trifluoromethyl ~3.5
SP-4-3 Complex Not specified ~400 (estimated) Methanesulfonyloxy, indole ~2.8

*LogP values estimated using fragment-based methods.

Biologische Aktivität

1-(2-Pyridinyl)cyclobutanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.21 g/mol
  • IUPAC Name : 1-pyridin-2-ylcyclobutane-1-carboxamide

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases, thereby modulating various cellular processes. The compound's binding affinity and selectivity towards these targets are critical for its therapeutic efficacy.

Biological Activities

This compound has been studied for various biological activities, including:

  • Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, with studies showing that modifications in the compound can enhance its potency against specific cancer types.
  • Kinase Inhibition : The compound has demonstrated inhibitory activity against several kinases, including GSK-3β, IKK-β, and ROCK-1. In vitro assays have shown IC50 values ranging from 10 nM to over 1300 nM depending on structural modifications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • GSK-3β Inhibition Study :
    • A study evaluated the inhibitory effects of various derivatives of the compound on GSK-3β activity.
    • Results indicated that compounds with isopropyl and cyclopropyl substituents exhibited the highest potency, while larger substituents reduced activity.
    • Table 1 summarizes the IC50 values for different derivatives:
    CompoundIC50 (nM)
    Isopropyl derivative10
    Cyclopropyl derivative40
    Methyl derivative1314
  • Cytotoxicity Assessment :
    • Cytotoxic effects were assessed in HT-22 (neuronal) and BV-2 (microglial) cell lines.
    • Compounds showed varying levels of cytotoxicity, with some maintaining cell viability even at higher concentrations (up to 100 µM).
    • Table 2 presents the viability results:
    CompoundConcentration (µM)Cell Viability (%)
    Compound II1095
    Compound III5070
    Compound IV10030
  • Therapeutic Applications :
    • The compound is under investigation for its role in treating neurodegenerative diseases due to its kinase inhibitory properties.
    • Ongoing research aims to elucidate its mechanism in modulating neuroinflammation and apoptosis in neuronal cells.

Q & A

Q. Example Reaction Pathway :

Cyclobutanecarboxylic acid → Activation (e.g., SOCl₂) → Acid chloride → Amide coupling with 2-aminopyridine → Purification (column chromatography, recrystallization).  

How is the stereochemistry and conformational flexibility of this compound characterized?

Q. Basic

  • X-ray crystallography : Resolves absolute stereochemistry and puckering of the cyclobutane ring. For example, highlights diastereoselective synthesis outcomes validated via crystallography .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR detect ring strain effects (e.g., upfield shifts for cyclobutane protons) and conformational dynamics .
  • Computational modeling : Density Functional Theory (DFT) predicts puckered conformers and strain energy (~25–30 kcal/mol for cyclobutane) .

Table 1 : Key Crystallographic Parameters (Example)

ParameterValue (Å/°)Source
C–C bond length1.54–1.58
Ring puckering15–25°

How can regioselectivity challenges in Pd-catalyzed C–H functionalization of the pyridine ring be addressed?

Q. Advanced

  • Directing groups : Use transient or removable directing groups (e.g., -CONHR) to orient Pd catalysts toward specific C–H bonds .
  • Ligand optimization : Bulky ligands (e.g., BrettPhos) enhance steric control, favoring functionalization at the 4-position of pyridine over the 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability and selectivity in oxidative coupling reactions .

Case Study :
Pd(OAc)₂ with 2-pyridinyl directing groups achieves >90% selectivity for C–H arylation at the 4-position under optimized conditions (120°C, DMF, 12 h) .

How should researchers analyze contradictory data in pharmacological interaction studies?

Q. Advanced

  • Receptor binding assays : Use radioligand displacement (e.g., 3^3H-labeled antagonists) to quantify binding affinity (Ki_i) and resolve discrepancies in reported IC50_{50} values .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements (e.g., oxidative degradation products) .
  • Structural analogs : Compare results with derivatives lacking the cyclobutane ring to isolate the contribution of ring strain to bioactivity .

Example Conflict Resolution :
If two studies report opposing effects on a serotonin receptor, validate assay conditions (pH, temperature) and confirm compound purity via HPLC (>95%) .

What experimental strategies assess the stability of the cyclobutane ring under physiological conditions?

Q. Advanced

  • Accelerated degradation studies : Incubate the compound in buffer solutions (pH 1–10, 37°C) and monitor ring integrity via 1^1H-NMR or LC-MS over 24–72 hours .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) detects ring-opening exotherms (e.g., >150°C) .
  • Enzymatic stability : Expose to liver microsomes or esterases to evaluate metabolic susceptibility .

Data Interpretation :
A half-life >6 hours in pH 7.4 buffer suggests suitability for in vivo studies .

How can computational methods guide the design of derivatives with reduced ring strain?

Q. Advanced

  • Conformational sampling : Molecular dynamics (MD) simulations predict substituent effects on puckering angles and strain energy .
  • QSPR models : Quantitative Structure-Property Relationships correlate cyclobutane substituents with solubility or LogP .
  • Docking studies : Virtual screening identifies derivatives with improved binding to target proteins (e.g., kinase inhibitors) .

Q. Example Workflow :

MD simulation → Strain energy calculation → Docking with target protein → Synthesis of top candidates.  

What analytical techniques are critical for characterizing reaction intermediates?

Q. Methodological Focus

  • Mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+^+) and fragments to validate intermediate structures .
  • IR spectroscopy : Detects amide bond formation (C=O stretch ~1650 cm1^{-1}) and cyclobutane C–H bending (~1450 cm1^{-1}) .
  • HPLC purity analysis : Ensures intermediates meet >90% purity thresholds before proceeding to next steps .

Table 2 : Key Spectral Signatures

Functional GroupIR (cm1^{-1})1^1H-NMR (δ, ppm)
Cyclobutane C–H14502.5–3.5 (m)
Amide C=O1650N/A (no protons)

How does the pyridine moiety influence the compound’s electronic properties?

Q. Advanced

  • Electron-withdrawing effect : Pyridine’s nitrogen atom reduces electron density on the cyclobutane ring, increasing susceptibility to nucleophilic attack at the carboxamide group .
  • Coordination chemistry : Pyridine acts as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic cycles in functionalization reactions .
  • Tautomerism analysis : DFT calculations assess pyridine-protonated vs. neutral forms in different solvents (e.g., pKa ~3.5 in water) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.